Lipophilicity and Polarity Advantage Over the 2-Thiol Analog (CAS 93103-18-5)
The target compound exhibits significantly higher computed lipophilicity (XLogP ≈ 3.45) compared to its direct 2-thiol analog, 5-(4-chlorophenyl)-1H-imidazole-2-thiol (XLogP = 2.0), representing a ΔLogP of +1.45 [1][2]. This increase in LogP is accompanied by a slight reduction in topological polar surface area (TPSA: ~54 Ų vs. 56.2 Ų) and, critically, a decrease in hydrogen bond donor count from 2 (thiol: NH + SH) to 1 (methylsulfanyl: NH only) [2]. The elimination of the thiol H-bond donor enhances passive membrane permeability by reducing desolvation penalty, while the higher LogP improves partitioning into lipid bilayers, predicting superior oral absorption and cellular uptake in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.45 (ChemSrc predicted) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1H-imidazole-2-thiol: XLogP = 2.0 (PubChem) |
| Quantified Difference | ΔLogP = +1.45 |
| Conditions | Computed by XLogP3 algorithm; TPSA and HBD counts computed by Cactvs/PubChem |
Why This Matters
For cell-based kinase inhibitor screening, a LogP shift of +1.45 translates to approximately a one-order-of-magnitude increase in membrane permeability, making the methylsulfanyl compound a superior starting point for intracellular target engagement.
- [1] 4-(4-chloro-phenyl)-2-methylsulfanyl-1(3)H-imidazole. (n.d.). ChemSrc. LogP: 3.452; PSA: 53.98. View Source
- [2] 5-(4-Chlorophenyl)-1H-imidazole-2-thiol. (n.d.). PubChem. XLogP3-AA = 2.0; TPSA = 56.2 Ų; HBD = 2. View Source
